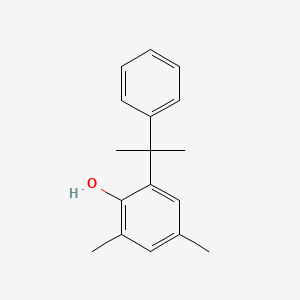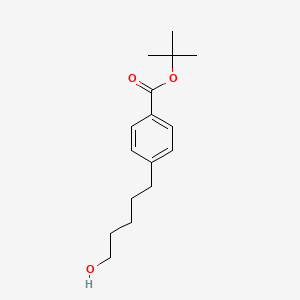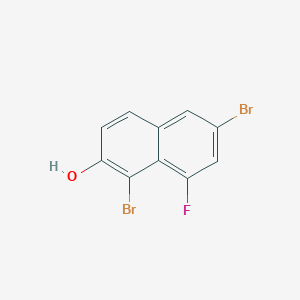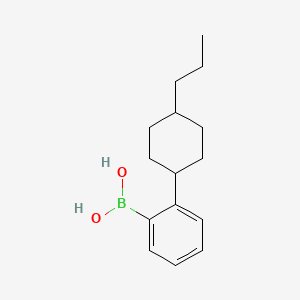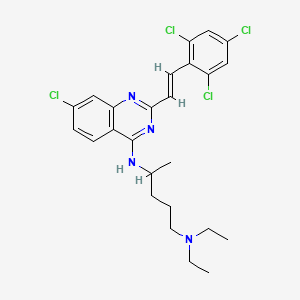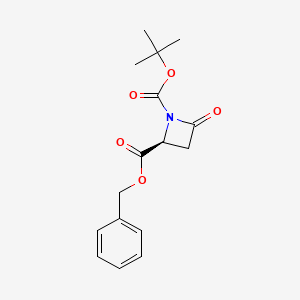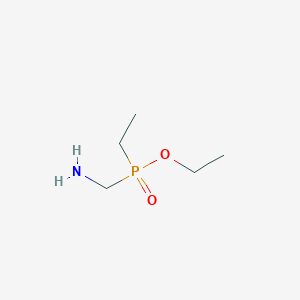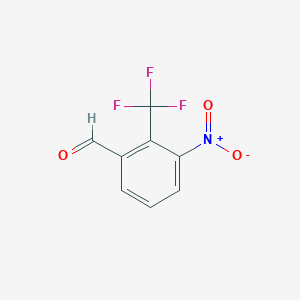
Isopropyl diaminophosphorylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl diaminophosphorylcarbamate is a chemical compound with the molecular formula C4H12N3O3P. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl diaminophosphorylcarbamate typically involves the reaction of isopropylamine with diaminophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Isopropylamine Solution: Isopropylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Diaminophosphoryl Chloride: Diaminophosphoryl chloride is slowly added to the isopropylamine solution while maintaining a low temperature to control the reaction rate.
Reaction Monitoring: The reaction mixture is stirred and monitored using techniques such as NMR or HPLC to ensure complete conversion.
Purification: The resulting product is purified using methods like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves:
Bulk Handling of Reactants: Large quantities of isopropylamine and diaminophosphoryl chloride are handled using automated systems to minimize human exposure.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Monitoring: Advanced analytical techniques are employed to continuously monitor the reaction progress and ensure optimal conditions.
Efficient Purification: Industrial-scale purification methods, such as distillation and crystallization, are used to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Isopropyl diaminophosphorylcarbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions include:
Phosphoric Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Carbamates: From substitution reactions.
科学的研究の応用
Isopropyl diaminophosphorylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which isopropyl diaminophosphorylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s phosphoryl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the phosphoryl group.
Diaminophosphoryl Chloride: A precursor in the synthesis of isopropyl diaminophosphorylcarbamate.
Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.
Uniqueness
This compound is unique due to its combination of an isopropyl group and a diaminophosphoryl group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
298692-41-8 |
|---|---|
分子式 |
C4H12N3O3P |
分子量 |
181.13 g/mol |
IUPAC名 |
propan-2-yl N-diaminophosphorylcarbamate |
InChI |
InChI=1S/C4H12N3O3P/c1-3(2)10-4(8)7-11(5,6)9/h3H,1-2H3,(H5,5,6,7,8,9) |
InChIキー |
ZARZBWDSUPTESR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NP(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
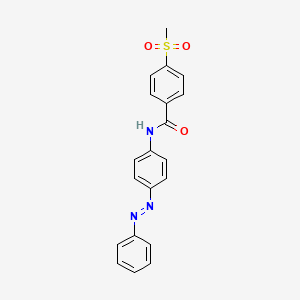
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
